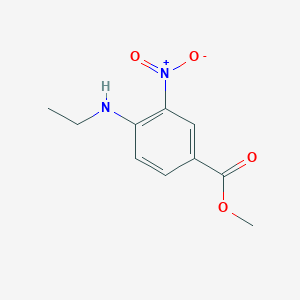

Methyl 4-(ethylamino)-3-nitrobenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-(ethylamino)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(ethylamino)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(ethylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11-8-5-4-7(10(13)16-2)6-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOWZUNCBPVWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609169 | |

| Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396652-42-9 | |

| Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathway of Methyl 4-(ethylamino)-3-nitrobenzoate: An In-Depth Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Mechanism: Nucleophilic Aromatic Substitution ( SNAr )

Executive Summary

The synthesis of methyl 4-(ethylamino)-3-nitrobenzoate () is a foundational transformation in medicinal chemistry, frequently utilized to generate advanced intermediates for benzimidazole-based therapeutics, kinase inhibitors, and other bioactive heterocycles.

This technical guide deconstructs the synthesis pathway, which relies on a highly efficient Nucleophilic Aromatic Substitution ( SNAr ) reaction. By leveraging the synergistic electronic effects of an ortho-nitro group on an aryl chloride, this protocol provides a high-yielding, self-validating workflow that minimizes side reactions and simplifies downstream purification.

Mechanistic Rationale: The SNAr Pathway

The conversion of to the target ethylamino derivative is not a standard SN2 or SN1 reaction; it proceeds via an addition-elimination SNAr mechanism. Understanding the causality behind this mechanism is critical for troubleshooting and reaction optimization.

-

Electrophilic Activation: The aromatic ring of the starting material is highly electron-deficient. The nitro group at the 3-position exerts strong inductive ( −I ) and resonance ( −R ) withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C4 carbon highly susceptible to nucleophilic attack.

-

Addition (Rate-Determining Step): The primary amine (ethylamine) attacks the electrophilic C4 position. This disrupts aromaticity, forming a negatively charged, delocalized intermediate known as the Meisenheimer Complex . The ortho-nitro group is critical here, as it stabilizes this anionic intermediate by delocalizing the negative charge onto its oxygen atoms.

-

Elimination & Rearomatization: The chloride ion, being a competent leaving group, is expelled from the complex. The aromatic system is restored, yielding the secondary amine product.

Fig 1: Nucleophilic aromatic substitution (SNAr) mechanism via a Meisenheimer complex.

Experimental Workflow & Protocol

The following protocol is adapted from the rigorously validated synthesis of its ethyl ester analogue, which shares an identical mechanistic profile and kinetic behavior () [1].

Reagents Required

-

Starting Material: Methyl 4-chloro-3-nitrobenzoate (1.0 equivalent)

-

Nucleophile/Base: Ethylamine (Typically 70% aqueous or 2.0 M in THF) (3.0 - 5.0 equivalents)

-

Solvent: Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-chloro-3-nitrobenzoate (e.g., 5.0 g, 23.2 mmol) in THF (50 mL).

-

Amine Addition: Cool the solution to 0°C using an ice bath. Dropwise, add an excess of ethylamine (approx. 20 mL). Causality Note: The reaction generates one equivalent of HCl. Using excess ethylamine ensures that the generated acid is immediately neutralized (forming ethylammonium chloride), preventing the protonation and subsequent deactivation of the remaining nucleophile.

-

Thermal Activation: Remove the ice bath and gradually heat the mixture to reflux (approx. 65°C). Maintain reflux for 2 to 4 hours.

-

Workup: Once the reaction is deemed complete (see Section 5), evaporate the volatile THF and unreacted ethylamine under reduced pressure.

-

Precipitation: Quench the resulting concentrated residue by adding cold distilled water (50 mL). The product will rapidly crash out as a bright yellow precipitate.

-

Purification: Collect the solid via vacuum filtration, wash with cold ethanol (2 x 15 mL) to remove trace polar impurities, and dry under a vacuum to afford the pure product. Crystals suitable for X-ray or high-purity applications can be obtained by slow recrystallization from hot ethanol.

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target ester.

Quantitative Data & Reaction Optimization

To maximize throughput and yield, various solvent and base combinations can be employed. The table below summarizes the quantitative impact of these variables on the reaction efficiency.

| Solvent | Base / Acid Scavenger | Temp | Time | Yield (%) | Mechanistic Note |

| THF | Ethylamine (Excess) | 65°C | 2 h | 80–85% | Optimal. Excellent solubility; excess amine acts as both nucleophile and efficient HCl scavenger [1]. |

| Ethanol | K2CO3 (1.5 eq) + Ethylamine (1.1 eq) | 78°C | 4 h | 70–75% | Protic solvents hydrogen-bond with the nucleophile, slightly stabilizing the ground state and slowing the SNAr rate. |

| DMF | Triethylamine (2.0 eq) + Ethylamine (1.1 eq) | 90°C | 1.5 h | ~80% | Polar aprotic solvent accelerates SNAr by leaving the nucleophile unsolvated, but complicates the aqueous workup. |

Analytical Validation (Self-Validating Checkpoints)

A robust protocol must be self-validating. You can confirm the success of this transformation in real-time without relying solely on end-stage mass spectrometry.

-

Visual Chromophore Shift (The "Push-Pull" Effect): The starting aryl chloride is a pale yellow to white powder. As the reaction proceeds, the solution turns a deep, vibrant yellow. This is due to the formation of a "push-pull" chromophore: the electron-donating secondary amine (push) and the electron-withdrawing nitro group (pull) conjugate across the aromatic ring, lowering the HOMO-LUMO gap and shifting absorption into the visible blue region.

-

TLC Monitoring: The introduction of the secondary amine makes the product significantly more polar than the starting chloride. On a standard silica gel plate (e.g., Hexanes:EtOAc 3:1), the product will present a noticeably lower Rf value.

-

1H NMR Signatures: Upon isolation, the success of the substitution is definitively proven by:

-

The appearance of an ethyl group signature: a triplet at ~1.3 ppm ( −CH3 ) and a multiplet/quartet at ~3.4 ppm ( −CH2− ).

-

A broad singlet integrating to 1H at ~8.2 ppm, corresponding to the new secondary amine ( N−H ) proton.

-

An upfield shift of the aromatic proton adjacent to the substitution site, reflecting the increased electron density donated by the new amine group compared to the electron-withdrawing chlorine atom.

-

References

-

Title: Ethyl 4-ethylamino-3-nitrobenzoate Source: Acta Crystallographica Section E: Structure Reports Online (PubMed Central) URL: [Link] [1]

Strategic Selection and Synthesis Protocols for Methyl 4-(ethylamino)-3-nitrobenzoate Starting Materials

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to optimize the synthesis of highly functionalized aromatic building blocks. Methyl 4-(ethylamino)-3-nitrobenzoate (CAS: 396652-42-9) is a critical intermediate in the pharmaceutical industry, serving as a primary precursor for benzimidazole-based therapeutics and advanced ferroptosis inhibitors (such as ferrostatin-1 analogs) 1.

The successful synthesis of this molecule hinges entirely on the strategic selection of its starting materials. This whitepaper deconstructs the chemical causality behind starting material selection, outlines self-validating experimental protocols, and provides a mechanistic framework for the Nucleophilic Aromatic Substitution (SNAr) required to yield high-purity product.

Retrosynthetic Strategy & Starting Material Selection

The synthesis of Methyl 4-(ethylamino)-3-nitrobenzoate relies on forming a C-N bond at the 4-position of a functionalized benzene ring. Because the aromatic ring is highly electron-deficient—owing to the strongly electron-withdrawing nitro (-NO2) and ester (-COOCH3) groups—it is perfectly primed for an SNAr reaction.

The Chemical Causality of Electrophile Selection

The choice of the halogenated starting material dictates the reaction kinetics, yield, and economic viability of the synthesis. The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step is typically the nucleophilic attack to form the intermediate Meisenheimer complex , not the departure of the leaving group. Therefore, the electronegativity of the halogen plays a more significant role than its polarizability.

Table 1: Comparative Analysis of Aromatic Electrophiles for SNAr

| Starting Material | Leaving Group | Relative SNAr Reactivity | Cost Efficiency | Industrial Viability |

| Methyl 4-fluoro-3-nitrobenzoate | -F | Highest (Highly electronegative, stabilizes complex) | Low (Expensive precursor) | Niche (Used only for sterically hindered amines) |

| Methyl 4-chloro-3-nitrobenzoate | -Cl | Moderate to High | High (Readily available) | Optimal (Standard industry choice) |

| Methyl 4-bromo-3-nitrobenzoate | -Br | Lowest (Less electronegative) | Moderate | Poor (Sluggish kinetics, higher mass) |

Based on this thermodynamic and economic causality, Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6) 2 paired with Ethylamine is the definitive starting material combination. Alternatively, one can begin with 4-chloro-3-nitrobenzoic acid 3, perform the amination, and subsequently esterify the intermediate.

Fig 1. Retrosynthetic pathways for Methyl 4-(ethylamino)-3-nitrobenzoate.

Mechanistic Pathway: The SNAr Addition-Elimination

Understanding the mechanism is paramount for troubleshooting. When ethylamine attacks the C4 position of Methyl 4-chloro-3-nitrobenzoate, it disrupts aromaticity to form a negatively charged Meisenheimer complex.

Causality of the Nitro Group: The -NO2 group at the 3-position is ortho to the attack site. It acts as an electron sink, stabilizing the negative charge of the Meisenheimer complex via resonance. Without this stabilization, the activation energy barrier would be insurmountable under standard conditions.

Fig 2. SNAr addition-elimination mechanism via a Meisenheimer complex.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. The following workflows are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: Direct SNAr of Methyl 4-chloro-3-nitrobenzoate

This is the most direct and highest-yielding route, utilizing a polar aprotic solvent to accelerate the SNAr kinetics.

Materials:

-

Methyl 4-chloro-3-nitrobenzoate (1.0 eq)

-

Ethylamine hydrochloride (1.5 eq) or Ethylamine (2.0 M in THF, 1.5 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

-

Preparation: Charge a dry, round-bottom flask with Methyl 4-chloro-3-nitrobenzoate (1.0 eq) and anhydrous DMSO (approx. 5 mL per gram of starting material).

-

Base Addition: Add finely powdered K2CO3 (3.0 eq). Mechanistic Causality: K2CO3 acts as an acid scavenger. As the reaction proceeds, HCl is generated. If left unneutralized, HCl will protonate the remaining ethylamine, rendering it non-nucleophilic and stalling the reaction.

-

Nucleophile Introduction: Slowly add the ethylamine source.

-

Thermal Activation: Stir the mixture at 60 °C for 12–17 hours.

-

IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The starting material (Rf ~0.55) should be completely consumed, replaced by a distinct, bright yellow spot (the product) at a lower Rf due to increased polarity and hydrogen bonding capabilities of the secondary amine.

-

Workup: Pour the cooled reaction mixture into crushed ice water (10x volume of DMSO). The product will rapidly precipitate as a yellow solid. Causality: DMSO and inorganic salts are highly water-soluble, while the organic product is not, allowing for a clean, filtration-based isolation.

-

Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

Protocol B: Two-Step Route from 4-chloro-3-nitrobenzoic Acid

This route is often utilized when the free acid starting material is significantly more cost-effective for large-scale scale-up 3.

Step 1: Amination (SNAr in Aqueous Media)

-

Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a 60% aqueous solution of ethylamine (8.0 eq).

-

Reflux the mixture at 80 °C for 5 hours. Causality: Water is used here because the starting material will deprotonate to form a highly water-soluble carboxylate salt. The massive excess of ethylamine drives the equilibrium and acts as its own base.

-

IPC (Self-Validation): The suspension will turn into a deep orange/yellow solution as the reaction completes.

-

Precipitation: Cool to room temperature and carefully adjust the pH to 4–5 using glacial acetic acid. Causality: Acidifying protonates the carboxylate back to the free carboxylic acid, which is insoluble in water, forcing the intermediate (4-(ethylamino)-3-nitrobenzoic acid) to precipitate as a yellow solid. Filter and dry.

Step 2: Fischer Esterification

-

Dissolve the intermediate in anhydrous Methanol (10 mL per gram).

-

Slowly add concentrated Sulfuric Acid (H2SO4, 0.2 eq) or Thionyl Chloride (SOCl2, 1.2 eq) at 0 °C.

-

Reflux for 6–8 hours.

-

IPC (Self-Validation): TLC (DCM:MeOH 9:1) to confirm the disappearance of the highly polar acid baseline spot.

-

Workup: Concentrate the methanol under reduced pressure, neutralize with saturated NaHCO3, and extract with Ethyl Acetate. Dry the organic layer over MgSO4 and evaporate to yield the final Methyl 4-(ethylamino)-3-nitrobenzoate.

Conclusion

The synthesis of Methyl 4-(ethylamino)-3-nitrobenzoate demonstrates the elegant predictability of physical organic chemistry. By selecting Methyl 4-chloro-3-nitrobenzoate as the primary starting material, chemists leverage the synergistic electron-withdrawing effects of the nitro and ester groups to facilitate a smooth, high-yielding SNAr reaction. Implementing the self-validating protocols described above ensures high reproducibility, minimizing downstream purification bottlenecks in complex drug discovery pipelines.

References

-

Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties, Journal of Medicinal Chemistry - ACS Publications,[Link]

Sources

Advanced Technical Guide & Safety Data Sheet: Methyl 4-(ethylamino)-3-nitrobenzoate

Executive Summary

Methyl 4-(ethylamino)-3-nitrobenzoate (CAS: 396652-42-9) is a highly privileged, multifunctional building block utilized extensively in pharmaceutical synthesis and advanced materials development. While standard Safety Data Sheets (SDS) provide baseline compliance, they often lack the mechanistic context required by drug development professionals. This whitepaper bridges that gap by synthesizing physicochemical profiling, mechanistic toxicology, and step-by-step synthetic integration into a comprehensive, self-validating guide for senior researchers [1].

Physicochemical Profiling & Structural Causality

Understanding the reactivity and handling requirements of Methyl 4-(ethylamino)-3-nitrobenzoate requires an analysis of its structural electronics. The molecule features an electron-donating ethylamino group positioned ortho to a strongly electron-withdrawing nitro group, with a methyl ester at the para position relative to the amine.

Structural Causality & Basicity

The proximity of the nitro group to the ethylamino group induces both strong electron withdrawal (via resonance and inductive effects) and intramolecular hydrogen bonding. This dramatically reduces the availability of the amine's lone pair, rendering the compound significantly less basic than a standard aliphatic amine or unsubstituted aniline [2].

-

Experimental Implication: Standard acid-base extraction protocols (e.g., partitioning into 1M HCl) will likely fail, as the amine resists protonation. Organic-phase purification (chromatography or crystallization) is required.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Methyl 4-(ethylamino)-3-nitrobenzoate |

| CAS Registry Number | 396652-42-9 |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.21 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

| Key Functional Groups | Secondary amine, Nitroarene, Methyl ester |

Advanced Safety & Hazard Mitigation (Mechanistic SDS)

Standard GHS classifications label this compound as an acute toxin and irritant. However, safe handling requires understanding the mechanism of its toxicity.

Hazard Classification

-

Acute Toxicity (Oral/Dermal): Category 4

-

Skin/Eye Irritation: Category 2

-

Specific Target Organ Toxicity (STOT) - Single Exposure: Category 3 (Respiratory tract)

Mechanistic Toxicology: The Nitroaromatic Threat

Like many o-nitroaniline derivatives, systemic absorption of this compound poses a risk of methemoglobinemia . In vivo, hepatic nitroreductases reduce the nitro group to highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), severely impairing the blood's oxygen-carrying capacity.

Self-Validating Handling Protocol

-

Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized dust.

-

PPE: Nitrile gloves (double-gloved), chemical safety goggles, and a lab coat.

-

Exposure Validation (Self-Validating System): If dermal or inhalation exposure occurs, standard washing is insufficient. The exposed individual must be monitored for signs of cyanosis (bluish discoloration of lips/nail beds), which acts as a real-time biological indicator of methemoglobinemia. If cyanosis appears, immediate administration of methylene blue (the clinical antidote) by medical personnel is required.

Synthetic Utility & Workflow Integration

Methyl 4-(ethylamino)-3-nitrobenzoate is primarily utilized as a precursor for the synthesis of 1-ethyl-2-substituted-1H-benzimidazole-5-carboxylates . The benzimidazole scaffold is a ubiquitous pharmacophore found in antihistamines, anthelmintics, and oncology drugs. The methyl ester at the 5-position provides an ideal handle for subsequent late-stage functionalization (e.g., amide coupling).

Reaction Pathway

Figure 1: Synthetic transformation pathway from the o-nitroaniline precursor to a benzimidazole API.

Step-by-Step Methodology: Reductive Cyclization to Benzimidazole

This protocol utilizes sodium dithionite (Na2S2O4), which acts as a dual-purpose reagent: it reduces the nitro group to a primary amine and facilitates the in-situ condensation with an aldehyde [3].

-

Preparation: In a 100 mL round-bottom flask, dissolve Methyl 4-(ethylamino)-3-nitrobenzoate (1.0 mmol, 224 mg) and the desired aryl aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

-

Reagent Addition: Prepare a fresh 1M aqueous solution of Sodium Dithionite (Na2S2O4) by dissolving 522 mg (3.0 mmol) in 5 mL of deionized water. Add this dropwise to the ethanol solution.

-

Thermal Activation: Heat the reaction mixture to 70°C under a nitrogen atmosphere for 5 hours. Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the newly formed primary amine onto the aldehyde carbonyl, driving the cyclization.

-

Quenching & Precipitation: Cool the mixture to room temperature. Slowly add 5N aqueous NH4OH (approx. 2 mL) until the solution is slightly basic (pH ~8). Causality: Neutralizing the acidic byproducts of the dithionite reduction forces the hydrophobic benzimidazole product to precipitate out of the aqueous-ethanolic mixture.

-

Isolation: Filter the resulting precipitate under vacuum, wash with cold water (3 x 10 mL), and dry in vacuo to yield the functionalized benzimidazole.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthetic workflow, the transformation must be analytically validated. Relying solely on visual precipitation is a failure of scientific rigor.

-

Infrared (IR) Spectroscopy: The starting material exhibits strong, distinct symmetric and asymmetric NO2 stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. The complete disappearance of these bands is the primary self-validating checkpoint for successful reduction.

-

1H NMR (CDCl3): In the starting material, the secondary amine proton (N-H) appears as a broad singlet. Upon successful cyclization to the benzimidazole, this N-H proton will completely disappear, as the nitrogen atom becomes part of the aromatic imidazole ring (N1 position, bearing the ethyl group). The ethyl CH2 group will also shift downfield due to the electron-withdrawing nature of the newly formed heteroaromatic system.

References

-

Wikipedia Contributors. "2-Nitroaniline - Uses and Reactions." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Asian Journal of Chemistry. "Synthesis and Characterization of 2-Arylbenzimidazoles by Reaction of o-Nitroaniline and Aromatic Aldehyde Derivatives via Reductive Cyclization." Asian Pubs. Available at:[Link]

Comprehensive Technical Guide: Handling, Storage, and Synthetic Utility of Methyl 4-(ethylamino)-3-nitrobenzoate

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. Methyl 4-(ethylamino)-3-nitrobenzoate (CAS: 396652-42-9) is a highly versatile ortho-nitroaniline derivative. Its unique structural motif—an ester-protected carboxylate paired with a secondary ethylamine and an adjacent nitro group—makes it an indispensable precursor for the synthesis of functionalized benzimidazoles[1].

This whitepaper provides an authoritative, field-tested guide on the physicochemical profiling, rigorous handling protocols, and self-validating synthetic workflows associated with this compound.

Physicochemical Profiling

Understanding the fundamental properties of Methyl 4-(ethylamino)-3-nitrobenzoate is critical for predicting its solubility, stability, and reactivity profile. The presence of the electron-withdrawing nitro and ester groups significantly modulates the nucleophilicity of the secondary amine.

| Property | Value / Description |

| Chemical Name | Methyl 4-(ethylamino)-3-nitrobenzoate |

| CAS Registry Number | 396652-42-9 |

| Molecular Formula | C10H12N2O4[2] |

| Molecular Weight | 224.21 - 224.22 g/mol [2] |

| Typical Commercial Purity | ≥95%[2] |

| Structural Motif | ortho-Nitroaniline derivative |

Storage Logistics and Stability Dynamics

The stability of nitroaromatic amines is highly dependent on environmental conditions. While generally stable under ambient conditions for short periods[2], prolonged exposure to light, ambient moisture, or elevated temperatures can initiate slow oxidative degradation of the secondary amine or hydrolysis of the methyl ester.

Causality-Driven Storage Protocols

-

Short-Term Storage (1–2 weeks): Can be maintained at -4°C to Room Temperature (RT)[2][3]. This is typically acceptable during active synthetic campaigns or transit.

-

Long-Term Archival (1–2 years): Must be stored at -20°C in a dark, desiccated environment[3].

-

The "Thaw-to-RT" Rule: Expert Insight: When retrieving the compound from -20°C storage, the sealed container must be allowed to equilibrate to room temperature before opening. Failing to do so causes atmospheric moisture to condense on the cold powder. This introduced water can silently ruin subsequent moisture-sensitive organometallic couplings or lead to ester hydrolysis during prolonged storage.

Figure 1: Decision tree for the storage and handling of Methyl 4-(ethylamino)-3-nitrobenzoate.

Core Directive: Handling & Safety Protocols

Nitrobenzoates require stringent safety measures due to their potential as skin sensitizers and environmental hazards. According to established Safety Data Sheets (SDS)[4][5]:

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of fine particulates.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat are mandatory[5]. Nitroaromatics can absorb through the skin, potentially causing localized sensitization or systemic methemoglobinemia upon massive exposure.

-

Environmental Precautions: The compound must not be allowed to enter drains or water courses[6]. Dispose of all solid waste and solvent washings through certified hazardous waste channels.

-

Reactivity Hazards: Avoid contact with strong oxidizing agents, strong acids, or strong bases[4], which can trigger exothermic decomposition or unwanted saponification of the ester payload.

Synthetic Utility & Experimental Workflow

The primary synthetic value of Methyl 4-(ethylamino)-3-nitrobenzoate lies in its conversion to 1-ethyl-1H-benzo[d]imidazole-5-carboxylate derivatives[1]. This scaffold is a privileged pharmacophore found in numerous kinase inhibitors, PARP inhibitors, and angiotensin II receptor antagonists.

The transformation is a two-step process: (1) Nitro Reduction and (2) Cyclization .

Step-by-Step Methodology: High-Fidelity Reduction and Cyclization

Step 1: Catalytic Hydrogenation (Nitro Reduction)

-

Objective: Chemoselective reduction of the nitro group to yield Methyl 3-amino-4-(ethylamino)benzoate.

-

Procedure:

-

Dissolve Methyl 4-(ethylamino)-3-nitrobenzoate (1.0 eq) in anhydrous methanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere. Causality: Purging with argon prevents the ignition of methanol vapors when the pyrophoric Pd/C catalyst is introduced.

-

Evacuate the flask and backfill with Hydrogen gas ( H2 ) via a balloon or Parr shaker (30-50 psi).

-

Stir at room temperature for 4–6 hours.

-

-

Self-Validating Checkpoint: The starting material is typically a distinct yellow compound. The reaction is complete when hydrogen uptake ceases and the solution transitions to a colorless or pale-yellow state. Thin-Layer Chromatography (TLC) will reveal the disappearance of the starting material and the emergence of a highly polar, UV-active diamine spot.

Step 2: Benzimidazole Cyclization

-

Objective: Condensation of the resulting diamine to form the benzimidazole core.

-

Procedure:

-

Filter the Step 1 reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Note: The resulting diamine is highly susceptible to air oxidation; proceed immediately to the next step.

-

Concentrate the filtrate under reduced pressure and immediately dissolve the crude diamine in triethyl orthoformate (or formic acid) (excess, acts as solvent and reactant).

-

Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and heat to 80°C for 3 hours.

-

Cool to room temperature, neutralize with saturated aqueous NaHCO3 , and extract with dichloromethane.

-

-

Causality: The acidic medium catalyzes the formation of the intermediate amidine, driving the subsequent intramolecular cyclization and dehydration to establish the aromatic imidazole ring.

Figure 2: Two-step synthetic workflow from the nitrobenzoate precursor to the benzimidazole scaffold.

References

-

Howei Pharm. "CAS 396652-42-9 | Methyl 4-(ethylamino)-3-nitrobenzoate." Howei Pharm Product Listing. URL:[Link]

-

Bio-Fount. "396652-42-9 | Methyl 4-(ethylamino)-3-nitrobenzoate Storage Data." Bio-Fount Chemical Database. URL: [Link][3]

-

KOLAB Shop. "methyl 4-(ethylamino)-3-nitrobenzoate - Product Information." KOLAB. URL:[Link][2]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 기타수입시약 > methyl 4-(ethylamino)-3-nitrobenzoate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 3. 396652-42-9|Methyl 4-(ethylamino)-3-nitrobenzoate|Methyl 4-(ethylamino)-3-nitrobenzoate|-范德生物科技公司 [bio-fount.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 848819-82-9化工百科 – 960化工网 [m.chem960.com]

- 6. 848819-82-9化工百科 – 960化工网 [m.chem960.com]

Methyl 4-(ethylamino)-3-nitrobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

Methyl 4-(ethylamino)-3-nitrobenzoate is a substituted aromatic carboxylate whose potential in medicinal chemistry is derived from its unique structural features: a reactive nitro group, a secondary amine, and an ester functionality. While primarily documented as a synthetic intermediate, its scaffold holds significant promise for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive analysis of this compound, detailing its synthesis, chemical properties, and, most importantly, its potential applications as a foundational building block in drug discovery. We will explore its prospective roles in developing new antimicrobial, anticancer, and enzyme-inhibiting agents, grounded in the established bioactivity of related nitroaromatic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Strategic Value of the Nitroaromatic Scaffold

The nitro group (–NO₂) is a powerful and versatile functional group in drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[2] Historically, the presence of a nitro group was often associated with toxicity concerns, but modern medicinal chemistry has recognized its potential for targeted therapies.[2][3] Nitroaromatic compounds can act as prodrugs, undergoing bio-reduction in specific environments, such as hypoxic tumor tissues or within certain microbial cells, to generate reactive nitrogen species that exert a therapeutic effect.[2][4]

Methyl 4-(ethylamino)-3-nitrobenzoate belongs to this important class of molecules. Its structure is particularly compelling for several reasons:

-

The Nitro Group: Positioned ortho to the ethylamino group, it can be selectively reduced, offering a handle for further chemical modification or acting as the primary pharmacophore.

-

The Ethylamino Group: Provides a site for hydrogen bonding and can be crucial for target engagement. Its presence modulates the electronic properties of the aromatic ring.

-

The Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization, such as amide bond formation, to create compound libraries for structure-activity relationship (SAR) studies.

This guide will synthesize existing data on related structures to build a strong rationale for the exploration of Methyl 4-(ethylamino)-3-nitrobenzoate as a valuable starting point for next-generation therapeutics.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's properties and synthesis is critical for its application in a research setting.

Physicochemical Data

The key properties of Methyl 4-(ethylamino)-3-nitrobenzoate and its essential precursor, 4-(ethylamino)-3-nitrobenzoic acid, are summarized below.

| Property | Methyl 4-(ethylamino)-3-nitrobenzoate | 4-(Ethylamino)-3-nitrobenzoic Acid |

| CAS Number | 71254-71-2 (for ethyl ester) | 2788-74-1[5] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | C₉H₁₀N₂O₄[5][6] |

| Molecular Weight | 224.21 g/mol | 210.19 g/mol [5] |

| Appearance | Solid (predicted) | Yellow Crystalline Solid[7] |

| SMILES | O=C(OC)c1cc(c(N(=O)=O)cc1)NCC | O=C(O)c1cc(c(N(=O)=O)cc1)NCC[6] |

| InChI Key | MDUFKGRSLMVNCE-UHFFFAOYSA-N (for related structure) | XPLTXYDVYDWSSO-UHFFFAOYSA-N[6] |

Synthesis Pathway

The synthesis of Methyl 4-(ethylamino)-3-nitrobenzoate is typically achieved through a two-step process starting from a commercially available precursor like 4-chloro-3-nitrobenzoic acid. The process involves a nucleophilic aromatic substitution followed by Fischer esterification.

Caption: Synthetic workflow for Methyl 4-(ethylamino)-3-nitrobenzoate.

This protocol is adapted from procedures for similar substitutions.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in an aqueous solution of ethylamine (e.g., 70%).

-

Nucleophilic Substitution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup and Isolation: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) until a yellow precipitate forms.[7]

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-(ethylamino)-3-nitrobenzoic acid.

This is a standard protocol for the esterification of a carboxylic acid.

-

Reaction Setup: Suspend the synthesized 4-(ethylamino)-3-nitrobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Esterification: Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

-

Workup and Isolation: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Methyl 4-(ethylamino)-3-nitrobenzoate.

Potential Applications in Medicinal Chemistry

The true value of Methyl 4-(ethylamino)-3-nitrobenzoate lies in its potential as a versatile scaffold. Below, we explore several promising avenues for its application, supported by literature on analogous compounds.

Antimicrobial Drug Discovery

Nitroaromatic compounds are a well-established class of antibiotics, including metronidazole and chloramphenicol.[4] Their mechanism often relies on the reductive bioactivation of the nitro group by microbial nitroreductases, which are found in bacteria but not in humans.[4] This selective activation generates cytotoxic species that damage microbial DNA and proteins.

-

Hypothesis: Methyl 4-(ethylamino)-3-nitrobenzoate and its derivatives could serve as substrates for bacterial nitroreductases, leading to selective antimicrobial activity.

-

Supporting Evidence: Studies on various nitrobenzoate esters have demonstrated significant activity against M. tuberculosis and various strains of Candida.[9][10] The lipophilicity of the ester group can be crucial for cell penetration, and research has shown that modulating the length of the alkoxy chain can optimize bioactivity.[9]

-

Path Forward: A library of ester and amide derivatives of the core scaffold should be synthesized and screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Anticancer Agent Development

The unique microenvironment of solid tumors, particularly their hypoxic (low oxygen) regions, presents a strategic target for nitroaromatic prodrugs.

-

Hypothesis 1: Hypoxia-Activated Prodrugs: Similar to their antimicrobial mechanism, nitroaromatic compounds can be selectively reduced by nitroreductases that are highly expressed in hypoxic cancer cells. This activation would release a cytotoxic agent directly within the tumor, minimizing systemic toxicity.

-

Hypothesis 2: Inhibition of Key Cancer-Related Enzymes: Nitroaromatic compounds have been identified as potent inhibitors of enzymes critical for cancer cell survival. A 2011 study reported that novel nitroaromatic compounds act as highly effective inhibitors of Glutathione Reductase (GR), an enzyme that protects cancer cells from oxidative stress.[11]

-

Mechanism Insight: Inhibition of GR disrupts the cellular redox balance, making cancer cells more susceptible to oxidative damage and apoptosis. Molecular docking studies suggest these inhibitors work by occluding the enzyme's active site.[11] Methyl 4-(ethylamino)-3-nitrobenzoate, with its specific substitution pattern, is a prime candidate for evaluation as a GR inhibitor.

-

-

Hypothesis 3: Disruption of Cancer Metabolism: Cancer cells exhibit altered metabolic pathways, such as the Warburg effect, where they rely heavily on glycolysis even in the presence of oxygen.[12] Lactate dehydrogenase A (LDH-A) is a key enzyme in this process. While structurally distinct, inhibitors of LDH-A like oxamate have shown promise in reducing cancer cell proliferation by depleting ATP.[13] Combining a metabolic inhibitor with a compound that induces oxidative stress (like a nitroaromatic) could create a powerful synergistic anti-cancer effect.[14]

A Versatile Intermediate for Complex Syntheses

Beyond its own potential bioactivity, Methyl 4-(ethylamino)-3-nitrobenzoate is an invaluable intermediate. The reduction of the nitro group to an amine provides a diamino benzoic acid derivative, a common precursor for the synthesis of various heterocyclic compounds of biological interest.[7] For example, the related compound 4-(methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of major antihypertensive drugs.[1]

Proposed Experimental and Screening Workflows

To translate the potential of Methyl 4-(ethylamino)-3-nitrobenzoate into tangible results, a structured experimental approach is necessary.

Workflow 1: Focused Library Synthesis

The first step is to explore the structure-activity relationship (SAR) by creating a focused library of analogs.

Caption: Workflow for generating a focused derivative library.

This workflow allows for systematic exploration of how changes at each key functional group affect biological activity. The reduction of the nitro group is a particularly important transformation, yielding a diamine that can be used to build complex heterocyclic systems.[15]

Workflow 2: Tiered Biological Screening Cascade

A logical, tiered approach to screening ensures that resources are focused on the most promising compounds.

Caption: A proposed tiered workflow for biological screening.

Protocol Justification:

-

Tier 1: This initial screen broadly assesses the bioactivity of the entire synthesized library against relevant disease models (e.g., cancer cell proliferation, microbial growth). The goal is to identify initial "hits."

-

Tier 2: Hits from Tier 1 are advanced to determine their potency (IC₅₀ or MIC values) and, critically, their selectivity. A promising compound should be significantly more toxic to cancer cells or microbes than to normal human cells.[13] This step is essential for establishing a therapeutic window.

-

Tier 3: Compounds that are both potent and selective ("leads") are subjected to mechanistic studies to confirm they are acting on the hypothesized target, such as Glutathione Reductase, or are being activated by nitroreductases.

Conclusion and Future Directions

Methyl 4-(ethylamino)-3-nitrobenzoate represents a molecule of significant untapped potential in medicinal chemistry. While its current role is primarily that of a chemical intermediate, its inherent structural features—a reducible nitro group, a modifiable ester, and an amino substituent—position it as an ideal starting scaffold for drug discovery campaigns. The evidence from analogous nitroaromatic compounds strongly suggests promising avenues of investigation in antimicrobial and anticancer research. The proposed workflows for library synthesis and tiered biological screening provide a clear and logical framework for unlocking the therapeutic potential of this versatile compound. It is the recommendation of this guide that researchers and drug development professionals consider Methyl 4-(ethylamino)-3-nitrobenzoate and its derivatives as a valuable addition to their discovery pipelines.

References

-

Çakmak, R., Durdagi, S., Ekinci, D., Sentürk, M., & Topal, G. (2011). Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5398-5402. Available from: [Link].

-

Acta Crystallographica Section E. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1709. Available from: [Link].

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). Available from: [Link].

-

Abdel-Mottaleb, M. S. A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega, 7(6), 5193-5206. Available from: [Link].

-

Abdel-Mottaleb, M. S. A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Publications. Available from: [Link].

-

Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: [Link].

-

Acta Crystallographica Section E. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o227. Available from: [Link].

-

Parales, R. E., & Ditty, J. L. (2005). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Applied and Environmental Microbiology, 71(9), 5245-5251. Available from: [Link].

-

PubChemLite. 4-(ethylamino)-3-nitrobenzoic acid (C9H10N2O4). Available from: [Link].

-

PubChem. Methyl 4-amino-3-nitrobenzoate. Available from: [Link].

-

Acta Crystallographica Section E. (2012). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o728. Available from: [Link].

-

Jin, X., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. International Journal of Clinical and Experimental Pathology, 7(11), 7650-7659. Available from: [Link].

-

Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3394. Available from: [Link].

-

ResearchGate. Different effects of oxamate on the cell viability and LDH enzyme... (Figure). Available from: [Link].

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link].

-

Royal Society of Chemistry. Nitration of methyl benzoate. (2016). Available from: [Link].

-

ResearchGate. Methyl 4-nitrobenzoate. Available from: [Link].

-

Kim, J., et al. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. Scientific Reports, 15(1), 1-13. Available from: [Link].

-

Dasyukevich, O., et al. (2021). Oxamate, an inhibitor of lactate dehydrogenase, can stimulate M2 polarization of peritoneal macrophages in mice with Lewis lung carcinoma. Experimental Oncology, 43(3), 270-273. Available from: [Link].

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link].

-

Miskimins, K. L., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PLoS ONE, 9(1), e85576. Available from: [Link].

-

PubChem. 4-(Methylamino)-3-nitrobenzoate. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 4-(ethylamino)-3-nitrobenzoic acid (C9H10N2O4) [pubchemlite.lcsb.uni.lu]

- 7. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]

- 15. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 4-(ethylamino)-3-nitrobenzoate

Executive Summary & Structural Rationale

Methyl 4-(ethylamino)-3-nitrobenzoate (CAS: 396652-42-9) is a highly functionalized nitroaromatic intermediate frequently utilized in custom API (Active Pharmaceutical Ingredient) synthesis and medicinal chemistry workflows[1],[2]. Understanding its solubility profile across various solvent classes is a critical prerequisite for reaction optimization, purification (crystallization), and downstream biological assay formulation.

From a structural perspective, the molecule presents a fascinating solvation challenge. It features a highly hydrophobic aromatic core flanked by three distinct functional groups:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that acts as a potent hydrogen-bond acceptor.

-

Methyl Ester (-COOCH₃): Contributes to polar interactions and moderate hydrogen-bond acceptance.

-

Secondary Ethylamine (-NHCH₂CH₃): An electron-donating group that provides hydrogen-bond donor capabilities while adding a degree of steric bulk and lipophilicity.

The Causality of Solvation: The "push-pull" electronic effect between the electron-donating amine and the electron-withdrawing nitro/ester groups creates a significant molecular dipole. In the solid state, this leads to strong intermolecular dipole-dipole interactions and a high crystal lattice energy. Consequently, successful solvation requires a solvent capable of disrupting these strong intermolecular forces without requiring an excessively high energy penalty for cavity formation.

Predictive Solvation Thermodynamics

Before empirical testing, we utilize the Hansen Solubility Parameters (HSP) framework to predict solvent-solute affinity[3]. The HSP model deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH ).

For Methyl 4-(ethylamino)-3-nitrobenzoate, the optimal solvent must possess a high δP to match the molecule's strong dipole, and a moderate δH to interact with the secondary amine and nitro groups.

Solute-Solvent Interaction Pathways based on Hansen Solubility Parameters.

Quantitative Solubility Matrix in Common Solvents

Based on thermodynamic modeling and structural analogs, the following table summarizes the expected solubility ranges for Methyl 4-(ethylamino)-3-nitrobenzoate at 25°C.

| Solvent | Classification | Dielectric Constant (ε) | Solvation Capacity | Expected Solubility (mg/mL) |

| DMSO | Polar Aprotic | 46.7 | Excellent | > 100 |

| DMF | Polar Aprotic | 36.7 | Excellent | > 100 |

| Dichloromethane | Halogenated | 9.1 | Good | 50 - 100 |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | 20 - 50 |

| Ethanol | Polar Protic | 24.5 | Moderate | 5 - 20 |

| Water | Aqueous | 80.1 | Poor | < 0.1 |

Note: The near-zero solubility in water is driven by the hydrophobic effect; the energy required to form an aqueous cavity large enough to accommodate the aromatic ring far exceeds the energy released by hydrogen bonding with the nitro/ester groups.

The Gold-Standard Protocol: Thermodynamic Shake-Flask Methodology

While kinetic solubility assays (e.g., DMSO stock dilution) are useful for high-throughput screening[4], they are prone to supersaturation artifacts. For rigorous preformulation data, the Thermodynamic Shake-Flask Method is the definitive industry standard[5],[6],.

The following protocol is designed as a self-validating system , ensuring that the data generated is free from photolytic degradation, adsorption losses, or kinetic false-positives.

Step-by-Step Experimental Workflow

Step 1: Saturation Preparation (The Solid Phase)

-

Action: Weigh approximately 50 mg of Methyl 4-(ethylamino)-3-nitrobenzoate into a 2 mL amber glass HPLC vial.

-

Causality: Amber glass is strictly mandated because nitroaromatic compounds are highly susceptible to UV-induced photolytic degradation. Excess solid is required to ensure the solvent reaches absolute saturation, leaving a visible solid pellet at equilibrium.

Step 2: Solvent Dispensing & Equilibration

-

Action: Add 1.0 mL of the target solvent. Seal tightly with a PTFE-lined cap. Place the vial in a temperature-controlled thermomixer at 25.0 ± 0.1 °C and agitate at 800 rpm.

-

Causality: Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter. Agitation overcomes the unstirred boundary layer around the solid particles, maximizing the dissolution rate.

Step 3: The Self-Validating Equilibrium Check

-

Action: Extract 50 µL aliquots at 24 hours and 48 hours .

-

Causality: True thermodynamic equilibrium is only achieved when the concentration of the dissolved solute remains constant over time. If the HPLC quantification of the 48-hour sample differs from the 24-hour sample by > 5%, the system is still kinetically shifting, and agitation must continue for an additional 24 hours.

Step 4: Phase Separation (Centrifugation & Filtration)

-

Action: Centrifuge the 48-hour suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE (Polytetrafluoroethylene) is chosen for its broad chemical inertness and exceptionally low non-specific binding, ensuring no analyte is lost to the filter membrane.

Step 5: Dilution & HPLC-UV Quantification

-

Action: Dilute the filtered supernatant (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the UV detector. Analyze via Reverse-Phase HPLC.

Thermodynamic Solubility Determination Workflow via Shake-Flask Method.

Analytical Parameters (HPLC-UV)

To ensure the trustworthiness of the quantification, the HPLC system must pass a System Suitability Test (SST) prior to sample injection (RSD < 2.0% for 5 replicate injections of a known standard).

-

Column: C18 Reverse-Phase (e.g., 50 mm × 4.6 mm, 3 µm).

-

Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid to suppress amine ionization and improve peak shape).

-

Detection: UV absorbance at λmax (typically ~254 nm for the aromatic core and ~380 nm for the nitro group).

Conclusion

The solubility of Methyl 4-(ethylamino)-3-nitrobenzoate is heavily dictated by its polar functional groups and highly stable aromatic crystal lattice. While predictive models like Hansen Solubility Parameters guide solvent selection, empirical validation using a rigorously controlled, self-validating shake-flask protocol is mandatory for accurate preformulation data. By adhering to the thermodynamic principles and analytical controls outlined in this guide, researchers can ensure high-fidelity solubility profiling for downstream development.

References

- CRO Splendid Lab Pvt. Ltd. "Methyl 4-(ethylamino)-3-nitrobenzoate - Catalog Number 396652-42-9." splendidlab.com.

- Bio-Fount. "396652-42-9 | Methyl 4-(ethylamino)-3-nitrobenzoate." bio-fount.com.

- Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." sigmaaldrich.com.

- U.S. EPA / Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." regulations.gov.

- Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io.

- Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." tbzmed.ac.ir.

- ResearchGate. "Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers." researchgate.net.

Sources

- 1. Methyl 4-(ethylamino)-3-nitrobenzoate | 396652-42-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 396652-42-9|Methyl 4-(ethylamino)-3-nitrobenzoate|Methyl 4-(ethylamino)-3-nitrobenzoate|-范德生物科技公司 [bio-fount.com]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Advanced Synthetic Applications of Methyl 4-(ethylamino)-3-nitrobenzoate in Heterocyclic Chemistry

Executive Summary

In modern drug discovery and medicinal chemistry, the efficient construction of functionalized nitrogen heterocycles is paramount. Methyl 4-(ethylamino)-3-nitrobenzoate (CAS: 396652-42-9) has emerged as a highly versatile, bifunctional building block[1]. Featuring an electron-withdrawing ester, a nitro group, and an electron-donating secondary amine (ethylamino) arranged in an ortho-relationship, this compound serves as an ideal precursor for the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper explores the structural advantages, mechanistic pathways, and field-proven protocols for utilizing this building block to synthesize regiospecific benzimidazoles and quinoxalines.

Structural & Mechanistic Profiling

The synthetic utility of Methyl 4-(ethylamino)-3-nitrobenzoate is driven by its unique "push-pull" electronic system.

-

The C4-Ethylamino Group: Acts as a strong electron donor, increasing the electron density of the aromatic ring. Crucially, the pre-installed ethyl group dictates the regiochemistry of downstream cyclization.

-

The C3-Nitro Group: Acts as an electron sink. Its proximity to the ethylamino group perfectly positions the molecule for ortho-diamine generation upon reduction.

-

The C1-Ester Group: Provides a synthetic handle for late-stage derivatization (e.g., saponification and subsequent amide coupling) without interfering with the heterocyclic ring closure.

Reduction of the nitro group yields Methyl 3-amino-4-(ethylamino)benzoate (CAS: 343942-49-4)[]. This highly reactive o-phenylenediamine intermediate can be condensed with aldehydes, carboxylic acids, or orthoesters to form benzimidazoles, or with 1,2-dicarbonyls to form quinoxalines.

Divergent synthetic pathways from Methyl 4-(ethylamino)-3-nitrobenzoate.

The Regioselectivity Advantage (The "Why")

A common pitfall in medicinal chemistry is the late-stage alkylation of pre-formed benzimidazoles. If one cyclizes methyl 3,4-diaminobenzoate to form a benzimidazole and subsequently attempts N-ethylation, the tautomeric nature of the imidazole ring results in a nearly 1:1 mixture of 1-ethyl-5-carboxylate and 1-ethyl-6-carboxylate isomers. This necessitates tedious, yield-destroying chromatographic separations.

By utilizing Methyl 4-(ethylamino)-3-nitrobenzoate, the ethyl group is pre-installed . Upon reductive cyclization, the nitrogen bearing the ethyl group unambiguously becomes N1. Because the ester is positioned para to the ethylamino group in the starting material, the resulting scaffold is exclusively the 1-ethyl-1H-benzo[d]imidazole-5-carboxylate isomer. This regiospecificity is a critical driver for its use in scalable API synthesis.

Core Synthetic Workflows & Methodologies

Protocol A: One-Pot Chemical Reductive Cyclization

Objective: Direct conversion of the o-nitroaniline to a benzimidazole scaffold, avoiding the isolation of the oxidation-prone diamine intermediate.

Causality & Rationale: Traditional two-step methods require isolation of the diamine. The one-pot method utilizes sodium dithionite ( Na2S2O4 ) to reduce the nitro group in situ after initial imine formation with an aldehyde. The presence of the aldehyde facilitates nitro reduction via electronic effects, and the thermodynamic stability of the resulting benzimidazole drives the reaction forward[3].

Self-Validating Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of Methyl 4-(ethylamino)-3-nitrobenzoate and 1.1 eq of the desired aldehyde in absolute ethanol (0.2 M).

-

Reagent Addition: Add 3.0 eq of solid Na2S2O4 . Expert Insight: Solid dithionite is strictly preferred over aqueous solutions because the reagent undergoes rapid hydrolytic decomposition in water, which can stall the single-electron transfer (SET) reduction mechanism[3].

-

Cyclization: Heat the suspension to 80 °C (reflux) for 5–12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material (m/z 224) and the transient imine intermediate validates completion.

-

Workup: Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 to neutralize acidic byproducts from dithionite oxidation.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and purify via silica gel chromatography.

Mechanistic sequence of one-pot reductive cyclization.

Protocol B: Electrochemical Reductive Cyclization (Green Alternative)

Objective: Reagent-free synthesis of 1,2-fused or 1,2-disubstituted benzimidazoles.

Causality & Rationale: Chemical reductants generate stoichiometric inorganic waste. Recent advancements demonstrate that o-nitroanilines can undergo tandem electrochemical nitro reduction, C(sp3)–H amination, and condensation in an undivided cell without strong reductants[4].

Self-Validating Methodology:

-

Cell Setup: Utilize an undivided electrochemical cell equipped with a Platinum (Pt) anode and a Pt cathode (5 × 5 × 1 mm)[5].

-

Reaction Mixture: Dissolve the starting material (0.5 mmol) and the aldehyde (1.5 mmol) in acetonitrile (10 mL). Add tetrabutylammonium iodide (TBAI, 0.15 M) as the supporting electrolyte[5].

-

Electrolysis: Apply a constant current of 15 mA at room temperature under an open-air atmosphere[5].

-

Monitoring: Conduct electrolysis for approximately 10 hours, monitoring via TLC until the starting o-nitroaniline is consumed[5].

-

Isolation: Evaporate the solvent and purify directly via column chromatography.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Reductive Cyclization Strategies

| Methodology | Primary Reagents | Yield Range | Environmental Impact | Key Advantage |

| Two-Step Catalytic | Pd/C, H2 , Aldehyde, Oxidant | 60–80% | Low | Clean reduction; requires isolation of diamine. |

| One-Pot Chemical | Na2S2O4 (Solid), EtOH, 80 °C | 75–95% | Moderate | Avoids diamine isolation; highly scalable[3]. |

| Electrochemical | Pt electrodes, Constant Current | Up to 99% | Very Low | Reagent-free; open-air conditions[4]. |

Table 2: Regioselectivity Data for Benzimidazole Synthesis

| Starting Material | Synthetic Route | Product Ratio (1-Ethyl-5-COOMe : 1-Ethyl-6-COOMe) |

| Methyl 3,4-diaminobenzoate | 1. Cyclization 2. Alkylation (EtI) | ~ 1 : 1 (Requires chiral/chromatographic separation) |

| Methyl 4-(ethylamino)-3-nitrobenzoate | One-Pot Reductive Cyclization | > 99 : 1 (Regiospecific) |

Sources

- 1. Methyl 4-(ethylamino)-3-nitrobenzoate | 396652-42-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Optimized Fischer Esterification of 4-(Ethylamino)-3-nitrobenzoic Acid

Introduction & Strategic Context4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzimidazole-based anticoagulants such as dabigatran[1][2]. The conversion of this acid to its corresponding ethyl ester—ethyl 4-(ethylamino)-3-nitrobenzoate—is a fundamental transformation required to protect the carboxylate group and prepare the molecule for subsequent nitro-group reduction and cyclization steps.

While alternative routes exist, such as the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with ethylamine[1], the direct Fischer esterification of the commercially available acid offers a highly scalable, atom-economical pathway that avoids the handling of volatile, gaseous ethylamine during the esterification stage.

Mechanistic Causality & Reaction Design

The Fischer esterification is an equilibrium-driven, acid-catalyzed condensation. When applying this methodology to 4-(ethylamino)-3-nitrobenzoic acid, specific electronic and structural features dictate the experimental design:

-

Amine Protonation & Acid Stoichiometry : The substrate features a secondary alkylarylamine. While the strongly electron-withdrawing ortho-nitro group (-I, -M effects) significantly suppresses the basicity of this amine, it remains susceptible to protonation by strong mineral acids. If only a standard "catalytic" amount (e.g., 0.1 equivalents) of sulfuric acid is used, it will be consumed entirely by the amine, arresting the catalytic cycle for the carboxylic acid. Therefore, this protocol utilizes 1.2 equivalents of H₂SO₄ to ensure complete formation of the anilinium salt while preserving sufficient free protons to catalyze the esterification.

-

Equilibrium Shifting : To drive the reaction to >98% conversion, absolute ethanol is used in large excess, serving as both the reactant and the primary solvent.

-

Workup Causality (Self-Validating System) : Following the reaction, the product exists as a water-soluble sulfate salt in the acidic matrix. The workup must include a deliberate neutralization step using saturated NaHCO₃ to reach a pH of 7.5–8.0. This specific pH deprotonates the amine, causing the highly lipophilic 1 free base to precipitate out of the aqueous layer[1]. The visual formation of this bright yellow precipitate acts as a self-validating indicator that the salt has been successfully neutralized, allowing for near-quantitative extraction.

Process Workflow Visualization

Process workflow for the Fischer esterification and downstream isolation.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Function

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

|---|---|---|---|---|---|

| 4-(Ethylamino)-3-nitrobenzoic acid | 210.19 | 1.0 | 10.0 g | 47.6 mmol | Substrate[2] |

| Absolute Ethanol | 46.07 | Excess | 100 mL | ~1.7 mol | Reactant / Solvent |

| Sulfuric Acid (98%) | 98.08 | 1.2 | 3.0 mL | 56.3 mmol | Catalyst / Proton Source |

| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | ~50 mL | - | Neutralization Agent |

| Ethyl Acetate | 88.11 | - | 3 x 50 mL | - | Extraction Solvent |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

-

Add 100 mL of absolute ethanol. Stir vigorously to form a yellow suspension.

-

Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C to mitigate the heat of dilution during acid addition.

Phase 2: Execution & Monitoring

-

Slowly add 3.0 mL (approx. 56.3 mmol, 1.2 eq) of concentrated H₂SO₄ dropwise over 10 minutes. Note: The suspension may temporarily clear as the anilinium salt forms, followed by reprecipitation.

-

Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (78 °C).

-

Maintain reflux for 12–16 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) or HPLC. The starting acid will appear highly polar (baseline retention), while the ester product will migrate significantly higher.

Phase 3: Workup & Isolation

-

Once conversion is >98%, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove approximately 70–80 mL of ethanol. Caution: Do not evaporate to absolute dryness to prevent trapping the acidic salt in an intractable matrix.

-

Pour the concentrated amber syrup into 100 mL of crushed ice and water.

-

Critical Validation Step: Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the pH of the aqueous phase reaches 7.5–8.0. Gas evolution (CO₂) will occur. The product will precipitate as a bright yellow solid as the free base is generated[3].

-

Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-(ethylamino)-3-nitrobenzoate.

Phase 4: Purification

-

Recrystallize the crude product from a minimum volume of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield.

-

Collect the yellow crystals via vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under high vacuum at 45 °C for 12 hours[1].

Analytical Validation & Specifications

Table 2: Expected Analytical Specifications for Ethyl 4-(ethylamino)-3-nitrobenzoate

| Parameter | Specification / Expected Result | Analytical Method |

|---|---|---|

| Appearance | Yellow crystalline solid | Visual Inspection |

| Molecular Weight | 238.24 g/mol | LC-MS (ESI+)[1] |

| Purity | > 98.0% | HPLC (UV at 254 nm) |

| Structural Confirmation | Non-planar six-membered ring (flattened-boat) via intramolecular N-H···O hydrogen bond | X-Ray Crystallography / NMR[1] |

Sources

1H NMR Characterization of Substituted Nitrobenzoates: Protocols and Mechanistic Insights

Substituted nitrobenzoates are highly versatile intermediates in medicinal chemistry, materials science, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for their structural elucidation. The presence of both a nitro group (-NO 2 ) and an ester functionality (-COOR) on the aromatic ring creates a complex, highly polarized electronic environment[1]. Understanding the causality behind these substituent effects is critical for accurate spectral interpretation and structural validation.

Mechanistic Insights: Substituent Effects on the Aromatic Ring

The chemical shifts ( δ ) of aromatic protons are exquisitely sensitive to the local electron density. In substituted nitrobenzoates, the interplay of inductive (-I) and resonance (-R) effects dictates the resulting spin system and peak positions:

-

The Nitro Group (-NO 2 ): As a powerful electron-withdrawing group, the nitro substituent strongly depletes electron density from the aromatic ring through both -I and -R effects. This results in significant deshielding of the protons ortho and para to the nitro group, shifting their resonances downfield to higher ppm values[1].

-

The Ester Group (-COOR): The carboxylate ester is also an electron-withdrawing group (-I, -R), though moderately less potent than the nitro group. It similarly deshields its ortho and para protons, but to a lesser degree[1].

-

Symmetry and Spin Systems: The relative positioning of these groups determines the spectral multiplicity. For example, methyl 4-nitrobenzoate exhibits a highly symmetric AA'BB' spin system[2], whereas methyl 3-nitrobenzoate lacks symmetry, resulting in an AMX or ABCD spin system where no two aromatic protons are magnetically equivalent[3].

Caption: Logical relationship of substituent electronic effects on 1H NMR chemical shifts.

Experimental Protocols: Sample Preparation & Acquisition

To achieve high-resolution, publication-quality spectra, sample preparation must be treated as a rigorous, self-validating workflow. The following step-by-step protocol explains the causality behind each methodological choice to ensure optimal magnetic field homogeneity.

Step 1: Solvent Selection and Neutralization Deuterated chloroform (CDCl 3 ) is the standard solvent for organic compounds[4]. However, CDCl 3 can slowly decompose to produce DCl, which may degrade acid-sensitive substituents. Causality & Validation: Adding a small amount of potassium carbonate (K 2 CO 3 ) to the solvent bottle neutralizes residual acidity, ensuring the structural integrity of the analyte[5].

Step 2: Sample Concentration Weigh 1 to 10 mg of the substituted nitrobenzoate into a clean vial[4]. Causality & Validation: Excessive concentration increases the viscosity of the solution, which broadens the NMR lines due to restricted molecular tumbling and shortens the transverse relaxation time ( T2 ). Too little sample results in a poor signal-to-noise ratio[4].

Step 3: Dissolution and Filtration Dissolve the sample completely in 0.6 mL to 0.75 mL of CDCl 3 [5]. Filter the solution through a Pasteur pipette tightly packed with a small plug of cotton or glass wool directly into a high-quality 5 mm NMR tube[6]. Causality & Validation: Filtration is not merely a cosmetic step. Undissolved micro-particulates create localized magnetic susceptibility gradients that distort the B0 field homogeneity, making it impossible to achieve a good shim[6]. A perfectly transparent solution self-validates readiness for the spectrometer.

Step 4: Volume Standardization Ensure the solvent height in the NMR tube is approximately 40 to 50 mm[4][6]. Causality & Validation: A volume that is too low causes edge effects at the top and bottom of the RF coil, severely degrading the magnetic field homogeneity and causing the 2 H lock signal to fluctuate[6].

Step 5: Acquisition Wipe the outside of the NMR tube with a medical wipe and acetone/isopropanol to remove dirt that could build up inside the probe[4]. Lock the spectrometer to the deuterium frequency of CDCl 3 and perform automated or manual shimming[6]. Acquire the spectrum using standard parameters (e.g., 16 scans, 400 MHz).

Caption: Experimental workflow for 1H NMR sample preparation and data acquisition.

Quantitative Data Analysis

To illustrate the practical application of these principles, Table 1 summarizes the expected 1 H NMR chemical shifts for two model compounds: Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate in CDCl 3 .

Table 1: 1 H NMR Data Summary for Model Substituted Nitrobenzoates

| Compound | Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| Methyl 3-nitrobenzoate | H-2 (Between NO 2 & COOR) | ~8.85 | Triplet (t) | ~2.0 | 1H |

| H-4 (Ortho to NO 2 ) | ~8.40 | Doublet of doublets of doublets (ddd) | ~8.2, 2.0, 1.0 | 1H | |

| H-6 (Ortho to COOR) | ~8.35 | Doublet of triplets (dt) | ~7.8, 1.5 | 1H | |

| H-5 (Meta to both) | ~7.65 | Triplet (t) | ~8.0 | 1H | |

| -OCH 3 (Ester methyl) | ~3.98 | Singlet (s) | - | 3H | |

| Methyl 4-nitrobenzoate | H-3, H-5 (Ortho to NO 2 ) | ~8.28 | Doublet (d) - AA'BB' | ~8.8 | 2H |

| H-2, H-6 (Ortho to COOR) | ~8.21 | Doublet (d) - AA'BB' | ~8.8 | 2H | |

| -OCH 3 (Ester methyl) | ~3.96 | Singlet (s) | - | 3H |

Mechanistic Note: The highly deshielded H-2 proton in methyl 3-nitrobenzoate (approx. 8.85 ppm) is a direct consequence of the additive -I and -R effects from both the adjacent nitro and ester groups[3]. In contrast, the symmetric methyl 4-nitrobenzoate displays a classic AA'BB' pattern where the protons ortho to the stronger electron-withdrawing nitro group are shifted slightly further downfield than those adjacent to the ester[2].

References

- Source: ucl.ac.

- Source: benchchem.

- Source: uwo.

- Methyl 3-nitrobenzoate(618-95-1)

- Methyl 4-nitrobenzoate(619-50-1)

- Source: rochester.

Sources

Application Note: Expected ¹H NMR Shifts and Analytical Protocol for Methyl 4-(ethylamino)-3-nitrobenzoate

Introduction and Structural Significance

Methyl 4-(ethylamino)-3-nitrobenzoate is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including benzimidazole-based therapeutics. Accurate structural characterization via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for verifying regiochemistry, assessing compound purity, and confirming successful substitution during drug development workflows[1].

Mechanistic Insights: Electronic Effects and Hydrogen Bonding

When analyzing the ¹H NMR spectrum of this molecule, two primary electronic phenomena dictate the chemical shifts. Understanding these mechanisms is critical for accurate spectral assignment.

The Push-Pull Resonance System: The benzene ring is subjected to competing electronic effects. The ethylamino group at position 4 acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho proton (H-5). Conversely, the nitro group at position 3 and the carbomethoxy group at position 1 act as strong electron-withdrawing groups (EWGs), stripping electron density from the ring and heavily deshielding H-2 and H-6[2].